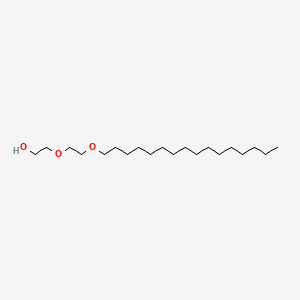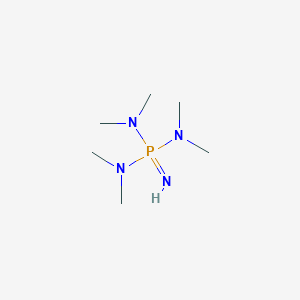
N-Cyclopropyl-4-nitrobenzolsulfonamid
Übersicht
Beschreibung
N-cyclopropyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C9H10N2O4S and a molecular weight of 242.249 g/mol . This compound is a derivative of benzenesulfonamide, featuring a nitro group (-NO2) and a cyclopropyl group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclopropyl-4-nitrobenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which N-cyclopropyl-4-nitrobenzenesulfonamide may belong, typically target an enzyme called dihydropteroate synthase (DHPS) in bacteria .
Mode of Action
Sulfonamides are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme DHPS. They inhibit this enzyme, preventing the synthesis of folic acid, which is essential for the bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This affects the bacterial cell’s ability to reproduce and survive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide typically involves the nitration of cyclopropylbenzenesulfonamide. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where cyclopropylbenzenesulfonamide is fed into a reactor containing nitric acid and sulfuric acid under controlled conditions. The reaction mixture is then purified to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitroso compounds.
Reduction: Formation of amino derivatives or hydroxylamines.
Substitution: Formation of various substituted benzenesulfonamides.
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-4-fluorobenzenesulfonamide
N-butyl-4-nitrobenzenesulfonamide
4-nitrobenzenesulfonamide
Uniqueness: N-cyclopropyl-4-nitrobenzenesulfonamide is unique due to its specific structural features, which influence its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of N-cyclopropyl-4-nitrobenzenesulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-3-5-9(6-4-8)16(14,15)10-7-1-2-7/h3-7,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXOKDPLGLHGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392447 | |
| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549476-61-1 | |
| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the oxygen-mediated Chan-Lam coupling reaction involving N-Cyclopropyl-4-nitrobenzenesulfonamide in the synthesis of Dicyclopropylamine Hydrochloride?
A1: The research by [] highlights a novel approach to synthesizing Dicyclopropylamine Hydrochloride, a compound with potential applications in pharmaceuticals. N-Cyclopropyl-4-nitrobenzenesulfonamide serves as a crucial starting material in this process. The researchers employed an oxygen-mediated Chan-Lam coupling reaction, where N-Cyclopropyl-4-nitrobenzenesulfonamide reacts with cyclopropylboronic acid in the presence of a copper catalyst and oxygen. This reaction leads to the formation of a coupled product where the two cyclopropyl groups are linked via a nitrogen atom. Subsequent removal of the 4-nitrobenzenesulfonyl (p-nosyl) protecting group yields the desired Dicyclopropylamine Hydrochloride. This method offers several advantages, including high yield and improved safety, compared to previous synthetic routes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)


